molecular formula C18H17NO3 B2891556 N-(2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide CAS No. 1351622-50-8

N-(2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide

Cat. No.: B2891556
CAS No.: 1351622-50-8
M. Wt: 295.338
InChI Key: XMKXEALNECRTPJ-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized from various lead compounds . For example, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can be constructed by unique methods such as free radical cyclization cascade and proton quantum tunneling . These methods not only have fewer side reactions but also yield high, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study by Jungsook Cho et al. (2015) synthesized a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities. Among these, certain derivatives demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed notable antioxidant activities, suggesting the potential for these compounds in neuroprotection and oxidative stress management (Jungsook Cho et al., 2015).

Anti-inflammatory, Analgesic, and Antipyretic Agents

Yong-Sheng Xie et al. (2014) synthesized benzofuran-2-carboxamides via a microwave-assisted one-pot parallel approach, investigating their in vivo anti-inflammatory, analgesic, and antipyretic activities. Several derivatives exhibited potent activities, highlighting the therapeutic potential of benzofuran-2-carboxamides in treating inflammation and related symptoms (Yong-Sheng Xie et al., 2014).

Synthesis Methodologies

Paolo Vincetti et al. (2016) developed a fast, versatile, and practical microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides. This method proved effective for a series of amines, hydroxyacetophenones, aldehydes, and benzonitriles, facilitating rapid identification of biologically active compounds for drug-discovery efforts (Paolo Vincetti et al., 2016).

Inhibitors of NF-κB Activity and Anticancer Agents

Minho Choi et al. (2015) designed and synthesized novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with potent cytotoxic activities against various human cancer cell lines and inhibitors of NF-κB transcriptional activity. These findings contribute to the development of new anticancer agents acting through inactivation of NF-κB (Minho Choi et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide” is not mentioned in the sources, benzofuran compounds in general have been shown to have various biological activities. For example, they have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially in the search for efficient antimicrobial candidates . Therefore, future research in this area is promising.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-18(21,14-8-3-2-4-9-14)12-19-17(20)16-11-13-7-5-6-10-15(13)22-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKXEALNECRTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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